An In-depth Technical Guide to 14-(Fmoc-amino)-tetradecanoic Acid
An In-depth Technical Guide to 14-(Fmoc-amino)-tetradecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, applications, and relevant experimental protocols for 14-(Fmoc-amino)-tetradecanoic acid. This bifunctional molecule is of significant interest in the fields of peptide synthesis, drug delivery, and proteomics, particularly for its role as a versatile linker.
Core Chemical Properties
14-(Fmoc-amino)-tetradecanoic acid is an aliphatic chain featuring a terminal carboxylic acid and an Fmoc-protected amine.[1][2] This structure allows for sequential, controlled reactions at either end of the molecule. The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group essential for solid-phase peptide synthesis (SPPS).[3][4] The long 14-carbon chain imparts a hydrophobic character to the molecule.[3][5]
Table 1: Physicochemical Properties of 14-(Fmoc-amino)-tetradecanoic Acid and Related Compounds
| Property | 14-(Fmoc-amino)-tetradecanoic acid | (R,S)-Fmoc-2-amino-tetradecanoic acid | (R)-Fmoc-2-amino-tetradecanoic acid |
| CAS Number | 1931109-55-5[1][2] | 919122-99-9[3] | 478706-39-7[5] |
| Molecular Formula | C₂₉H₃₉NO₄[1][2] | C₂₉H₃₉NO₄[3] | C₂₉H₃₉NO₄[5] |
| Molecular Weight | 465.6 g/mol [1] - 465.63 g/mol [6] | 465.63 g/mol [3] | 465.62 g/mol [5] |
| Appearance | White powder[3][5] | White powder[3] | White powder[5] |
| Melting Point | Not specified | 97 - 106 °C[3] | 107 - 111 °C[5] |
| Purity | >95%[6] | ≥ 98% (HPLC)[3] | ≥ 99.5% (Chiral HPLC)[5] |
| Boiling Point | 646.3±28.0 °C (Predicted)[2] | Not specified | Not specified |
| Density | 1.098±0.06 g/cm³ (Predicted)[2] | Not specified | Not specified |
| pKa | 4.78±0.10 (Predicted)[2] | Not specified | Not specified |
| Storage Conditions | -20°C[1][6] | 0-8°C[3] | 2-8°C[5] |
| Solubility | Poorly soluble in water; soluble in organic solvents like alcohol, chloroform, and ether.[7][8] | Not specified | Not specified |
Applications in Research and Development
The unique bifunctional nature of 14-(Fmoc-amino)-tetradecanoic acid makes it a valuable tool in several advanced applications:
-
PROTAC Synthesis: It is widely used as an aliphatic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][6][9] The carboxylic acid end can be coupled to a protein-of-interest ligand, while the amine (after Fmoc deprotection) can be attached to an E3 ligase-binding moiety.
-
Peptide Synthesis: It serves as a building block in solid-phase peptide synthesis (SPPS), particularly for creating peptides with modified hydrophobic properties or for tethering other molecules to a peptide chain.[3][5]
-
Surface Modification and Bioconjugation: The long alkyl chain and reactive termini are suitable for modifying surfaces to alter their properties or for linking peptides and other biomolecules together.[1][5]
-
Drug Development: Its structure is valuable for designing novel therapeutics, such as membrane-active peptides, where the long aliphatic chain can enhance hydrophobic interactions and improve bioavailability.[3][5]
Experimental Protocols and Methodologies
The use of 14-(Fmoc-amino)-tetradecanoic acid primarily revolves around two key reactions: the deprotection of the Fmoc group and the coupling of the carboxylic acid.
Fmoc Group Deprotection
The Fmoc group is a temporary protecting group for the amine, which is stable under acidic conditions but readily removed by a base.[4]
-
Objective: To expose the primary amine for subsequent conjugation.
-
Reagents: A solution of 20% piperidine (B6355638) in an organic solvent like N,N-dimethylformamide (DMF) is typically used.[10][11]
-
Procedure:
-
The resin-bound substrate is swelled in DMF.[11]
-
The piperidine/DMF solution is added to the reaction vessel.[10]
-
The mixture is agitated for approximately 15-30 minutes at room temperature to ensure complete removal of the Fmoc group.[10]
-
The resin is then thoroughly washed with DMF to remove residual piperidine and the cleaved Fmoc-adduct.[10]
-
Carboxylic Acid Coupling (Amide Bond Formation)
The terminal carboxylic acid can be activated to react with a primary amine, forming a stable amide bond.[1][2]
-
Objective: To conjugate the carboxylic acid end of the linker to another molecule (e.g., an amino acid, a protein ligand).
-
Reagents:
-
Activating Agents: Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly employed.[1][2][10]
-
Base: A non-nucleophilic base like N-methylmorpholine (NMM) or collidine is often added.[11]
-
Solvent: Anhydrous DMF is the standard solvent.[11]
-
-
Procedure:
-
The 14-(Fmoc-amino)-tetradecanoic acid, the activating agent (e.g., HATU), and an additive like HOAt (1-Hydroxy-7-azabenzotriazole) are dissolved in DMF.[11]
-
The amine-containing molecule (e.g., resin-bound peptide with a free N-terminus) is added to the solution.
-
A base (e.g., NMM) is added to facilitate the reaction.[11]
-
The reaction is allowed to proceed for 1-4 hours at room temperature until the coupling is complete.[10][11]
-
The resin is washed with DMF to remove excess reagents and byproducts.[11]
-
Visualizations: Workflows and Structures
The following diagrams illustrate the key processes involving 14-(Fmoc-amino)-tetradecanoic acid.
Caption: General workflow for using the linker in SPPS.
Caption: Conceptual role as a bifunctional linker.
References
- 1. 14-(Fmoc-amino)-tetradecanoic acid, 1931109-55-5 | BroadPharm [broadpharm.com]
- 2. Tetradecanoic acid, 14-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- | 1931109-55-5 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. chemimpex.com [chemimpex.com]
- 6. medkoo.com [medkoo.com]
- 7. TETRADECANOIC ACID - Ataman Kimya [atamanchemicals.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. targetmol.cn [targetmol.cn]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. chem.uci.edu [chem.uci.edu]
